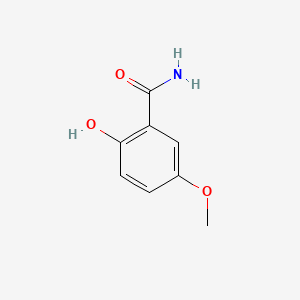

2-Hydroxy-5-methoxybenzamide

Description

Significance of Benzamide (B126) Core in Medicinal Chemistry Research

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is a privileged scaffold in drug discovery and development. ontosight.aiontosight.ai Its structural simplicity and synthetic accessibility make it an attractive starting point for the elaboration of diverse molecular architectures. mdpi.com The amide bond itself is a critical functional group found in numerous biologically active molecules, offering hydrogen bonding capabilities that are crucial for molecular recognition and binding to biological targets. mdpi.comresearchgate.net

Benzamide derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. mdpi.comresearchgate.netwalshmedicalmedia.com This versatility stems from the ability to readily modify the benzamide core with various substituents, allowing for the fine-tuning of a compound's physicochemical and biological properties. ontosight.aimdpi.com For instance, the introduction of halogen atoms can enhance a compound's stability, lipophilicity, and bioavailability. ontosight.ai Researchers have successfully developed benzamide derivatives as inhibitors of key enzymes and modulators of receptors implicated in a variety of diseases, such as Alzheimer's disease, cancer, and viral infections. mdpi.comacs.orgnih.gov The adaptability of the benzamide structure continues to make it a focal point of investigation in the quest for new therapeutic agents. ontosight.aimdpi.com

Overview of 2-Hydroxy-5-methoxybenzamide within Benzamide Research

This compound is a specific derivative of the benzamide family that has appeared in various chemical research contexts. Its structure is characterized by a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 5-position of the benzene ring. These functional groups can influence the molecule's electronic properties and its potential to interact with biological targets through hydrogen bonding and other non-covalent interactions.

Research involving this compound and its precursors or related structures highlights its role as a building block in organic synthesis. For example, its parent acid, 2-hydroxy-5-methoxybenzoic acid, is a known compound used in synthetic chemistry. sigmaaldrich.com The synthesis of various benzamide derivatives often involves the reaction of a corresponding benzoic acid with an amine, a fundamental transformation in organic chemistry. mdpi.comnih.gov

While specific, extensive biological activity data for this compound itself is not widely documented in publicly available research, the investigation of structurally similar compounds provides a basis for its potential areas of interest. For instance, studies on other substituted benzamides have revealed activities such as antimicrobial and antioxidant effects. nih.gov The strategic placement of hydroxyl and methoxy groups on the benzamide scaffold is a common approach in medicinal chemistry to explore structure-activity relationships. ontosight.ai

The following tables provide a summary of the key properties and identifiers for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H9NO3 uni.lu |

| Molecular Weight | 167.16 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI | 1S/C8H9NO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) sigmaaldrich.com |

| InChIKey | VLSVEVCSHFHKEM-UHFFFAOYSA-N uni.lu |

| SMILES | COC1=CC(=C(C=C1)O)C(=O)N uni.lu |

Table 2: Compound Identifiers for this compound

| Database/Registry | Identifier |

|---|---|

| CAS Number | 39900-62-4 |

| PubChem CID | 119977 uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVEVCSHFHKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182757 | |

| Record name | Salicylamide, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28534-37-4 | |

| Record name | 2-Hydroxy-5-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28534-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylamide, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028534374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylamide, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-5-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 5 Methoxybenzamide and Analogues

Established Synthetic Routes and Reaction Conditions

The creation of 2-hydroxy-5-methoxybenzamide and its N-substituted variants relies on established organic chemistry principles, often beginning with functionalized precursors that are systematically modified to achieve the desired benzamide (B126) structure.

Synthesis of this compound from Precursors

A primary and effective method for synthesizing 2-hydroxybenzamides, including the 5-methoxy substituted variant, involves the hydroxylation of corresponding 2-chlorobenzamide (B146235) precursors. This transformation can be achieved using a copper-catalyzed system, which offers an efficient route to the desired product. The reaction typically utilizes a 2-chlorobenzamide substrate bearing a methoxy (B1213986) group at the 5-position. This precursor undergoes hydroxylation to replace the chlorine atom with a hydroxyl group, yielding this compound. The process is noted for its high efficiency and practicality.

Synthesis of Related N-Substituted 2-Hydroxy-5-methoxybenzamides

The synthesis of N-substituted analogues, particularly those with significant biological interest like N-benzimidazole derivatives, often involves a multi-step process. In one common approach, the synthesis begins with a methoxy-substituted precursor which is later converted to the final hydroxy-substituted compound. nih.gov

For instance, to obtain N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide, a related analogue, the corresponding methoxy-substituted compound is treated with boron tribromide (BBr₃) in dry dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction is conducted under an argon atmosphere at low temperatures (e.g., -78 °C) and then allowed to stir at room temperature. nih.gov This step is crucial for the selective removal of a methoxy protecting group to unveil the hydroxyl group. The reaction is subsequently quenched with methanol. nih.gov While effective, this demethylation process can result in relatively low yields, ranging from 9-33%, potentially due to the formation of byproducts. nih.gov

Advanced Catalytic Approaches in Benzamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and environmental compatibility. Copper-catalyzed reactions have emerged as a particularly powerful tool in the synthesis of hydroxylated benzamides.

Copper-Catalyzed Hydroxylation Methodologies

An efficient and practical copper-catalyzed hydroxylation reaction has been developed for the synthesis of 2-hydroxybenzamides in neat water, representing a significant advancement in green chemistry. This method employs a catalyst system comprising copper iodide (CuI) and 1,10-phenanthroline, with potassium hydroxide (B78521) (KOH) serving as the base. nih.gov

The reaction successfully converts electron-rich methoxy-substituted 2-chlorobenzamide substrates into their corresponding 2-hydroxybenzamide derivatives. nih.gov This process is proposed to proceed through the formation of a copper-amide complex, which facilitates the hydroxylation step in the aqueous medium. nih.gov The use of water as the solvent and low-cost reagents makes this method both practical and economical, with yields for various 2-hydroxybenzamides ranging from 33% to 96%. nih.gov

Interactive Table: Copper-Catalyzed Hydroxylation of Substituted 2-Chlorobenzamides

| Precursor | Catalyst System | Base | Solvent | Product | Yield (%) |

| 2-Chloro-5-methoxybenzamide | CuI / 1,10-phenanthroline | KOH | Water | This compound | High |

| 2-Chlorobenzamide | CuI / 1,10-phenanthroline | KOH | Water | 2-Hydroxybenzamide | 96 |

| Nitro-substituted 2-chlorobenzamide | CuI / 1,10-phenanthroline | KOH | Water | Nitro-substituted 2-hydroxybenzamide | 85-87 |

Note: Specific yield for the 5-methoxy derivative was not detailed in the source but is described as successful for electron-rich methoxy substrates. nih.gov

Strategic Use as a Building Block in Organic Synthesis

The structural features of this compound, namely the hydroxyl, methoxy, and amide groups, make it a versatile building block for constructing more elaborate molecules, particularly those intended for pharmaceutical applications.

Applications in Pharmaceutical Precursor Synthesis

The 2-hydroxybenzamide scaffold is integral to various compounds with documented pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.gov Derivatives of this compound are specifically investigated for their potential as therapeutic agents.

Notably, N-substituted benzimidazole (B57391) benzamides containing hydroxy and methoxy groups have been designed and synthesized to explore their biological activity. nih.gov These compounds are of interest because the presence of hydroxy and methoxy groups can enhance antioxidant activity, as they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov Some of these novel benzamide derivatives have shown potential in preventing oxidative damage, which may inhibit abnormal cell growth without significant toxicity. nih.gov For example, certain 2-hydroxy-4-methoxy-substituted N-benzimidazole derivatives have demonstrated pronounced antiproliferative activity in vitro against various cancer cell lines in the low micromolar concentration range. nih.gov This highlights the role of the core 2-hydroxy-methoxybenzamide structure as a key precursor in the development of potential anticancer agents. nih.govnih.gov

Role in Agrochemical and Material Science Research

The structural framework of this compound, belonging to the broader class of benzamides and salicylanilides, has been a subject of investigation in the fields of agrochemical and material science research. The inherent chemical functionalities of this scaffold—the hydroxyl and amide groups—provide sites for modification, leading to the synthesis of analogues with a range of biological activities and material properties.

Agrochemical Applications

Research into 2-hydroxybenzamide derivatives has revealed significant potential for applications in agriculture, primarily as fungicides and, to a lesser extent, as herbicides and insecticides.

Fungicidal Activity:

The salicylanilide (B1680751) backbone is a well-established pharmacophore in antifungal compounds. Studies have explored various derivatives of 2-hydroxybenzamide for their efficacy against phytopathogenic fungi. For instance, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and tested against fungal pathogens such as Fusarium oxysporum and Sclerotinia sclerotiorum, which are responsible for diseases in a wide range of crops. researchgate.netnih.gov The results indicated that these compounds exhibit notable antifungal activity. researchgate.net

In a study of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, it was observed that the presence of certain substituents on the benzene (B151609) ring significantly influenced the antifungal activity. The preliminary structure-activity relationship (SAR) analysis demonstrated that while the presence of fluorine or chlorine on the benzene ring markedly improved activity, the introduction of a 4-methoxy group led to a decrease in activity to varying degrees against the tested fungi. nih.gov However, other research has shown that compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) can enhance the efficacy of other antifungal agents, suggesting a role as a chemosensitizing agent that targets cell wall integrity. mdpi.com

| Compound Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) (g/L) |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | 2.5 |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | 0.3125 |

| N-(2-bromo-phenyl)-2-(hydrazinocarbonyl-methoxy)-benzamide | Fusarium oxysporum | 1.25 |

Herbicidal and Insecticidal Activity:

The benzamide chemical class itself is recognized in weed science for its herbicidal properties. wssa.net Certain benzamide compounds act by inhibiting cell division and the organization of microtubules. wssa.net A patent has also described novel benzamide compounds as active ingredients in herbicides, effective against a variety of field weeds. epo.org

In the realm of insect control, research has been conducted on related structures. For example, 2-hydroxy-4-methoxybenzaldehyde, a structurally similar compound, and its derivatives have demonstrated larvicidal activity against Anopheles gambiae, the mosquito vector for malaria. scispace.com Furthermore, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown significant larvicidal activities against mosquito larvae. nih.gov The related compound, 2-hydroxy-5-methoxybenzaldehyde, has been noted for its acaricidal activity against the mite Tyrophagus putrescentiae. sigmaaldrich.com

Material Science Research

The application of this compound and its direct analogues in material science is a less explored area compared to agrochemicals. However, the structural characteristics of these molecules suggest potential for their use in the development of novel materials, particularly in the field of liquid crystals.

Liquid Crystals:

The rigid, rod-like molecular structure that is often a prerequisite for liquid crystalline properties can be achieved through the synthesis of Schiff base derivatives from parent aldehyde compounds. Research has been conducted on the synthesis of new Schiff base esters that incorporate heterocyclic moieties, which have been shown to possess mesomorphic (liquid crystal) properties. researchgate.net Although not directly involving this compound, this research indicates that by modifying the benzamide into a suitable Schiff base, it is plausible to design new liquid crystalline materials. The presence of polar groups and a benzene ring in the this compound structure provides a foundational element for creating molecules with the necessary anisotropy for liquid crystal formation.

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 5 Methoxybenzamide

Reaction Pathways of Key Functional Groups

The reactivity of 2-Hydroxy-5-methoxybenzamide is a composite of the individual reactivities of its phenolic, amide, and methoxy (B1213986) functionalities. Strategic modification of these groups allows for the synthesis of a diverse range of derivatives.

The phenolic hydroxyl group is a primary site for chemical modification due to its acidity and susceptibility to oxidation.

Oxidation: Phenolic groups can be oxidized to form phenoxyl radicals. In the presence of oxidizing agents, this can lead to the formation of quinone-type structures. The methoxy group, being an electron-donating group, can influence the oxidation potential of the phenolic ring system. Studies on other phenolic compounds show that the presence of such groups can enhance antioxidant activity by facilitating the donation of hydrogen atoms or electrons to stabilize free radicals. nih.gov The oxidation of phenols can be a complex process, potentially leading to coupling reactions or even ring cleavage under specific conditions. nih.gov

Conjugation: The hydroxyl group is highly amenable to conjugation reactions, which are often employed to protect it during subsequent chemical transformations. nih.gov Common derivatization pathways include:

Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (like K₂CO₃ or NaH) yields the corresponding ether. This converts the acidic phenol (B47542) into a more stable ether linkage.

Esterification: Acylation with acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) produces a phenolic ester. This is a common strategy for protecting the hydroxyl group.

The primary amide group offers another key site for derivatization, allowing for transformations that alter the molecule's fundamental structure and properties.

Reduction: The amide functional group can be reduced to the corresponding amine. Powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation, which converts the carboxamide into an aminomethyl group, yielding (2-amino-4-methoxyphenyl)methanol.

Substitution: The nitrogen atom of the primary amide can undergo substitution reactions, although it is generally less nucleophilic than an amine.

N-Alkylation/Arylation: While direct alkylation can be challenging, derivatives are often synthesized by starting with the corresponding acid chloride (2-hydroxy-5-methoxybenzoyl chloride) and reacting it with a primary or secondary amine to form a secondary or tertiary amide, respectively. This approach is demonstrated in the synthesis of related compounds like 2-iodo-N-isopropyl-5-methoxybenzamide and 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide. nih.govresearchgate.net

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed back to the parent carboxylic acid, 2-hydroxy-5-methoxybenzoic acid, releasing ammonia.

The methoxy group and the aromatic ring itself provide further opportunities for chemical modification.

Methoxy Group Cleavage: The methyl ether of the methoxy group can be cleaved to yield a free hydroxyl group, a process known as deprotection or demethylation. This reaction is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃), which would convert this compound into 2,5-dihydroxybenzamide.

Aromatic Substitution: The phenolic hydroxyl and methoxy groups are both electron-donating and are strong activating, ortho-, para-directing groups for electrophilic aromatic substitution.

The hydroxyl group at position 2 directs towards positions 1 (already substituted), 3, and 5 (already substituted).

The methoxy group at position 5 directs towards positions 4 and 6 (ortho) and position 2 (para, already substituted).

Therefore, incoming electrophiles are most likely to substitute at positions 3, 4, or 6. The precise outcome depends on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would be expected to yield derivatives with substituents at these open positions on the aromatic ring. The synthesis of 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde from a related precursor demonstrates that substitution at the C3 position is a viable pathway. sigmaaldrich.cn

Structural Characterization of Synthesized Derivatives

The confirmation of synthesized derivatives of this compound relies on a combination of spectroscopic and analytical techniques to elucidate their molecular structure and confirm their purity.

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in the synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons. For a derivative of this compound, one would expect to see distinct signals for the aromatic protons, the amide (N-H) protons, the methoxy (O-CH₃) protons, and the phenolic (O-H) proton. The amide and phenolic protons are typically broad and their signals may disappear upon shaking with D₂O.

¹³C NMR: Shows signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the methoxy carbon. The chemical shifts are indicative of the electronic environment of each carbon. researchgate.net

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | ¹H NMR | Predicted Chemical Shift (ppm) | Description | | Aromatic Protons | 6.8 - 7.5 | Multiple signals for the 3 protons on the benzene (B151609) ring | | Amide Protons (-CONH₂) | 7.5 - 8.5 | Two broad signals, exchangeable with D₂O | | Phenolic Proton (-OH) | 9.0 - 11.0 | Broad singlet, exchangeable with D₂O | | Methoxy Protons (-OCH₃) | ~3.8 | Singlet, integrating to 3 protons | | ¹³C NMR | Predicted Chemical Shift (ppm) | Description | | Amide Carbonyl (C=O) | 165 - 175 | | | Aromatic Carbons | 110 - 160 | 6 distinct signals | | Methoxy Carbon (-OCH₃) | 55 - 60 | |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. researchgate.net

| Predicted IR Absorption Bands for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | | Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) | | Amide N-H | N-H Stretch | 3100 - 3500 (two bands) | | Aromatic C-H | C-H Stretch | 3000 - 3100 | | Amide C=O | C=O Stretch (Amide I) | 1630 - 1680 | | Amide N-H | N-H Bend (Amide II) | 1550 - 1640 | | Aromatic C=C | C=C Stretch | 1450 - 1600 | | Ether C-O | C-O Stretch | 1000 - 1300 |

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and its derivatives, as well as information about their fragmentation patterns, which aids in structure elucidation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the derivative.

Elemental Analysis: This analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimental values are compared against the calculated theoretical percentages to confirm the empirical formula of the synthesized derivative. For the parent compound, this compound (C₈H₉NO₃), the theoretical composition can be calculated. nih.govnih.gov

| Elemental Analysis for C₈H₉NO₃ (Molar Mass: 167.16 g/mol ) | | :--- | :--- | | Element | Theoretical Percentage (%) | | Carbon (C) | 57.48% | | Hydrogen (H) | 5.43% | | Nitrogen (N) | 8.38% | | Oxygen (O) | 28.71% |

Purity Assessment: The purity of the synthesized compounds is critical for accurate characterization and further studies. Standard methods include:

Melting Point Determination: A sharp and narrow melting point range is indicative of a pure crystalline compound.

Chromatography: Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to separate the product from any unreacted starting materials or byproducts, thereby assessing its purity.

Biological Activities and Pharmacological Investigations of 2 Hydroxy 5 Methoxybenzamide

In Vitro Pharmacological Profiling

The chemical compound 2-Hydroxy-5-methoxybenzamide has been the subject of various in vitro pharmacological studies to determine its potential as a modulator of several key biological enzymes. These investigations are crucial in understanding the compound's mechanism of action and its potential therapeutic applications.

Structure-activity relationship (SAR) studies on benzamide (B126) and salicylamide (B354443) derivatives have provided insights into the structural requirements for HDAC inhibition. For instance, the presence of a hydroxyl or an amino group at the 2'-position of the benzanilide (B160483) moiety has been found to be indispensable for inhibitory activity. acs.org This suggests that the 2-hydroxy group in this compound is a critical feature for potential HDAC inhibition. Furthermore, research on salicylamide derivatives as a novel zinc-binding group for HDAC inhibitors indicates that they can exhibit selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3) over class II and IV isoforms. nih.govnih.gov The salicylamide moiety is thought to chelate the zinc ion in the active site of the enzyme in a bidentate fashion. nih.gov

While specific IC50 values for this compound against various HDAC isoforms are not extensively documented in publicly available literature, the general principles of SAR for this class of compounds suggest that it possesses the necessary structural motifs for HDAC inhibitory activity. The methoxy (B1213986) group at the 5-position would further modulate this activity, and its specific impact would require direct experimental evaluation.

Table 1: Structure-Activity Relationship Insights for Benzamide-Based HDAC Inhibitors

| Structural Feature | Impact on HDAC Inhibition | Reference |

| 2'-Hydroxy or 2'-Amino Group | Essential for inhibitory activity. | acs.org |

| Salicylamide Moiety | Can act as a zinc-binding group, showing selectivity for Class I HDACs. | nih.govnih.gov |

| Molecular Length | Shorter molecules tend to exhibit stronger HDAC inhibition. | tandfonline.comnih.gov |

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Salicylic (B10762653) acid and its derivatives have been investigated for their tyrosinase inhibitory potential. researchgate.netresearchgate.net

Research on the inhibitory effects of salicylic acid derivatives on the diphenolase activity of mushroom tyrosinase has shown that the nature and position of substituents on the phenyl ring play a significant role in the inhibition mechanism and potency. For example, salicylic acid itself acts as a competitive inhibitor, while the introduction of a methoxy group can alter the inhibition type. 5-methoxysalicylic acid has been identified as a mixed-type I inhibitor. researchgate.net This suggests that this compound, which shares the 2-hydroxy-5-methoxy substitution pattern, could also exhibit a mixed-type inhibition of tyrosinase.

Table 2: Tyrosinase Inhibition by Salicylic Acid Derivatives

| Compound | Inhibition Type | Reference |

| Salicylic Acid | Competitive | researchgate.net |

| 4-Methoxysalicylic Acid | Non-competitive | researchgate.net |

| 5-Methoxysalicylic Acid | Mixed-I Type | researchgate.net |

| 4-Methylsalicylic Acid | Mixed-II Type | researchgate.net |

| 5-Methylsalicylic Acid | Mixed-II Type | researchgate.net |

Factor Xa Inhibition and Coagulation Pathway Research

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The oral anticoagulant drug betrixaban (B1666923), a potent and selective Factor Xa inhibitor, is chemically described as N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide. wikipedia.orgrxlist.com The presence of the 5-methoxybenzamide moiety in the structure of betrixaban highlights the importance of this scaffold in the design of Factor Xa inhibitors. wikipedia.orgnih.gov

Systematic structure-activity relationship (SAR) studies performed during the discovery of betrixaban involved modifications of the three phenyl rings, including the 5-methoxybenzamide portion. nih.gov These studies demonstrated that substitutions on this ring are crucial for achieving high potency and selectivity for Factor Xa. frontiersin.org While this compound itself is a simpler molecule than betrixaban, its core structure is a key component of this clinically approved anticoagulant.

The development of anthranilate derivatives based on the structures of rivaroxaban (B1684504) and betrixaban further underscores the significance of the substituted benzamide scaffold. frontiersin.org In these derivatives, substitution at the 5-position of the benzene (B151609) ring was found to be superior to other positions for Factor Xa inhibition. frontiersin.org This reinforces the potential of the this compound structure as a foundational element for the design of novel Factor Xa inhibitors.

Table 3: Role of the 5-Methoxybenzamide Moiety in Factor Xa Inhibitors

| Compound | Structural Relevance | Key Findings from SAR | Reference |

| Betrixaban | Contains a 5-methoxybenzamide core structure. | Modifications on this ring are critical for potency and selectivity. | wikipedia.orgnih.gov |

| Anthranilate Derivatives | Based on the betrixaban scaffold. | Substitution at the 5-position is favorable for Factor Xa inhibition. | frontiersin.org |

Cyclooxygenase (COX) Isoform Selectivity

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1. elsevierpure.comijpda.org Consequently, the development of selective COX-2 inhibitors is a significant area of pharmaceutical research.

This compound is a derivative of salicylic acid, the major metabolite of the non-selective COX inhibitor aspirin. nih.govresearchgate.net Studies on salicylic acid and its derivatives have shown that substitutions on the aromatic ring can influence their inhibitory activity and selectivity towards COX isoforms. For instance, some metabolites of salicylic acid, such as gentisic acid (2,5-dihydroxybenzoic acid), have been shown to inhibit COX-2-dependent prostaglandin (B15479496) E2 production, while salicylic acid itself is a poor COX inhibitor. nih.govresearchgate.net

Table 4: Inhibition of COX by Salicylic Acid and its Derivatives

| Compound | Effect on COX | Reference |

| Aspirin (acetylsalicylic acid) | Non-selective COX inhibitor | nih.gov |

| Salicylic Acid | Poor COX inhibitor | nih.govresearchgate.net |

| Gentisic Acid (2,5-dihydroxybenzoic acid) | Inhibits COX-2-dependent PGE2 production | nih.govresearchgate.net |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important for the symptomatic treatment of Alzheimer's disease. A study on a series of thirty-six halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) and their esters demonstrated their potential to inhibit both AChE and BuChE.

The benzamide derivatives in this study exhibited moderate inhibition of AChE, with IC50 values in the range of 33.1 to 85.8 µM. Their inhibitory activity against BuChE was generally lower, with IC50 values ranging from 53.5 to 228.4 µM. A majority of these derivatives were found to be more efficient inhibitors of AChE than BuChE.

Although this compound was not specifically included in this particular study, the findings for the broader class of 2-hydroxy-N-phenylbenzamides provide a strong indication of its potential activity. The core structure is consistent with that of the tested inhibitors, and the methoxy substituent at the 5-position would likely influence the binding affinity to the active sites of both cholinesterases. The study also highlighted that these types of compounds possess physicochemical properties suitable for penetration of the blood-brain barrier.

Table 5: Inhibitory Activity of 2-Hydroxy-N-phenylbenzamide Derivatives against Cholinesterases

| Enzyme | Range of IC50 Values |

| Acetylcholinesterase (AChE) | 33.1 - 85.8 µM |

| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM |

NOD-like Receptor Family Pyrin-Domain-Containing 3 (NLRP3) Inflammasome Modulation

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for sensing a wide array of danger signals and initiating an inflammatory response through the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

While direct studies on this compound are limited, research into structurally related methoxybenzamide derivatives has identified their potential as NLRP3 inflammasome inhibitors. A notable example is the hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, known as JC-171. In vitro studies demonstrated that JC-171 dose-dependently inhibits the release of IL-1β from J774A.1 macrophages stimulated by lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP), with a reported half-maximal inhibitory concentration (IC50) of 8.45 ± 1.56 μM. mdpi.comnih.gov Further investigations confirmed this selective inhibition of NLRP3-induced IL-1β release in mouse bone-marrow-derived macrophages. mdpi.com Mechanistically, immunoprecipitation studies revealed that this compound interferes with the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly. mdpi.com These findings highlight the potential of the substituted methoxybenzamide scaffold as a basis for developing novel modulators of the NLRP3 inflammasome. mdpi.comnih.gov

| Compound | Assay | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) | LPS/ATP-induced IL-1β release | J774A.1 Macrophages | IC50 = 8.45 ± 1.56 μM | nih.gov |

| 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) | Immunoprecipitation | - | Interfered with NLRP3/ASC interaction | mdpi.com |

Receptor Interaction Studies

The benzamide chemical class is well-known for its interaction with dopamine (B1211576) receptors, particularly the D2 subtype, which is a primary target for antipsychotic medications. Dysfunction in the dopaminergic system is linked to several neurological and psychiatric disorders. nih.gov Dopamine D2 receptors exist in two states: a high-affinity state (D2High) and a low-affinity state (D2Low) for dopamine, which are crucial for their signaling. wikipedia.org

Specific affinity data for this compound is not extensively documented, but extensive research on substituted benzamides demonstrates high-affinity binding to the D2 receptor. A prominent example is Raclopride, a substituted benzamide antagonist with high selectivity for the D2 receptor family. Binding assays have determined its high affinity for the human D2 receptor, with a reported Ki (inhibition constant) value of approximately 2 nM. researchgate.net The affinity of such ligands is a critical factor in their pharmacological profile, and even subtle changes to the benzamide scaffold can significantly alter binding selectivity and potency. nih.gov

| Compound | Receptor | Affinity (Ki) | Reference |

|---|---|---|---|

| (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide (Raclopride) | Human Dopamine D2 Receptor | 2 nM | researchgate.net |

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and neurological processes. nih.govnist.gov Many pharmacologically active benzamides exhibit significant affinity for various 5-HT receptor subtypes, which often contributes to their therapeutic effects and side-effect profiles. nih.gov

| Compound Class/Example | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (Y-36912) | 5-HT4 Receptor | Selective Agonist | researchgate.net |

| Substituted Benzamides (e.g., Zacopride, Cisapride) | 5-HT4 Receptor | Agonist (stimulation of corticosteroid production) | nih.gov |

| Novel Benzamide Derivative | 5-HT7 Receptor | Moderate Agonist | mdpi.com |

The interaction of a compound with specific receptors, such as dopamine and serotonin receptors, is the primary mechanism through which it modulates neurotransmitter systems. The binding of benzamide derivatives to D2 and 5-HT receptors directly influences dopaminergic and serotonergic signaling pathways, respectively. These systems are fundamental to the regulation of mood, cognition, motor control, and reward. nih.govnih.gov

Cellular and Molecular Activity Assays

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Several studies have investigated the ability of substituted benzamides to inhibit cancer cell growth and trigger apoptosis.

Research on a series of substituted 2-hydroxy-N-(arylalkyl)benzamides revealed their potent antiproliferative and cytotoxic activity against various human cancer cell lines. researchgate.net One of the most effective compounds in this series demonstrated the ability to reduce proliferation and induce apoptosis in a melanoma cell line in a dose-dependent manner. researchgate.net The induction of apoptosis was confirmed by observing an increase in apoptotic markers, such as the activation of caspases and the specific cleavage of poly-(ADP-ribose)polymerase (PARP). researchgate.net

Furthermore, a related compound, 2-methoxy-5-amino-N-hydroxybenzamide, was found to sensitize TRAIL-resistant colon cancer cells to TRAIL-induced apoptosis. This compound was shown to upregulate the expression of Death Receptor 5 (DR5) in an ERK-dependent manner, which enhances the activation of caspase-8 and the apoptotic cascade. Concurrently, it was found to promote the ubiquitination and subsequent proteasome-mediated degradation of survivin, an anti-apoptotic protein. These dual actions effectively lower the threshold for apoptosis, and in a murine colon cancer model, this derivative synergized with TRAIL to inhibit tumor growth.

| Compound/Class | Cell Line | Key Molecular Effects | Outcome | Reference |

|---|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | G361 (Melanoma) | Caspase activation, PARP cleavage | Reduced proliferation, Apoptosis induction | researchgate.net |

| 2-methoxy-5-amino-N-hydroxybenzamide | Colon Cancer Cells | Upregulation of Death Receptor 5 (DR5), Downregulation/degradation of survivin | Sensitization to TRAIL-induced apoptosis |

Antimicrobial Efficacy against Bacterial Strains

The antimicrobial potential of benzamide derivatives, particularly those with hydroxyl and methoxy substitutions, has been a subject of significant research. While data specifically isolating the activity of this compound is limited in broad literature, studies on structurally related compounds provide valuable insights into its expected efficacy. The presence and position of hydroxyl and methoxy groups on the phenyl ring are known to play a crucial role in the antimicrobial capabilities of these molecules. nih.govnih.gov

Research into various N-benzimidazole-derived carboxamides has shown that specific substitution patterns significantly influence antibacterial activity. For instance, a derivative featuring two hydroxy groups and one methoxy group on the phenyl ring demonstrated the most potent antibacterial effect against the Gram-positive bacterium Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 8 μM. nih.gov This highlights the importance of the hydroxylation and methoxylation pattern for bactericidal or bacteriostatic action.

Furthermore, studies on sulfonamides incorporating a 5-chloro-2-hydroxybenzamide scaffold have revealed considerable activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. researchgate.net Specifically, the compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed MIC values ranging from 15.62 to 31.25 μmol/L. researchgate.net This suggests that the 2-hydroxybenzamide structure is a viable backbone for developing potent antibacterial agents. The general findings indicate that such derivatives often exhibit greater potency than their parent sulfonamide drugs. researchgate.net

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial pathways, such as the folic acid pathway, by inhibiting enzymes like dihydropteroate (B1496061) synthetase. researchgate.net

Table 1: Antimicrobial Activity of Related Benzamide Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Dihydroxy-methoxy-phenyl substituted N-benzimidazole-carboxamide | Enterococcus faecalis | 8 μM nih.gov |

Antifungal Activity Assessment

The investigation of substituted benzamides and related structures has revealed notable antifungal properties. The structural features, such as the 2-hydroxy group, are considered important pharmacophores that contribute to this activity. nih.gov The development of novel benzamide derivatives is a promising area for addressing fungal infections, which are increasingly problematic in both medical and environmental contexts. nih.gov

Research on N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides has led to the synthesis of compounds with demonstrated antifungal potential. nih.govnih.gov For example, N-(benzyl carbamothioyl)-2-hydroxy-5-methoxybenzamide has been synthesized and evaluated as part of a broader effort to identify new antifungal agents. nih.gov While specific MIC values for this exact compound against a wide range of fungi are not detailed in the available literature, the class of compounds is recognized for its activity against various fungal species. The screening of these compounds is often conducted against a panel of fungi that are pathogenic to humans, animals, or are environmental contaminants. nih.gov

Studies on other benzamide derivatives, such as those substituted with pyridine-linked 1,2,4-oxadiazole (B8745197), have shown good fungicidal activities against a range of eight tested fungi at a concentration of 50 mg/L. nih.gov This underscores the potential of the benzamide scaffold in the development of new antifungal treatments.

Antioxidant Capacity and Reactive Oxygen Species (ROS) Scavenging

Phenolic compounds, characterized by one or more hydroxyl groups on an aromatic ring, are recognized for their significant roles in health, including their antioxidant activities. nih.gov The number and position of hydroxyl and methoxy groups are critical in determining their capacity to scavenge free radicals. nih.govnih.gov These groups enhance antioxidant activity by donating hydrogen atoms or electrons, which stabilizes reactive oxygen species (ROS). nih.gov

ROS are highly reactive molecules generated during normal metabolic processes that can cause significant cellular damage if their levels are not controlled by antioxidants. mdpi.com The antioxidant activity of phenolic acids is influenced by the presence of electron-donating groups, like methoxy (-OCH3) and phenolic hydroxyl (-OH) groups, which increase the electron density of the benzene ring and facilitate the donation of a hydrogen atom to neutralize free radicals. nih.govresearchgate.net

In studies of various methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, several compounds showed significantly improved antioxidant activity compared to the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov While the antiproliferative effects of these compounds were not directly correlated with their antioxidant capacity, their ability to counteract oxidative stress was confirmed in both in vitro and cellular assays. nih.gov The general principle is that methoxy and hydroxyl groups on a benzene ring promote the antioxidant activities of phenolic compounds. nih.govresearchgate.net

Preclinical Evaluation of Therapeutic Potential

Investigation in Disease Models (e.g., Cancer, Multiple Sclerosis)

Derivatives of this compound have been investigated for their potential therapeutic applications in cancer. One such derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to inhibit the growth of colon cancer cells both in vitro and in vivo. nih.govnih.gov This compound was found to sensitize colon cancer cells to apoptosis (programmed cell death) induced by TNF-related apoptosis-inducing ligand (TRAIL), a molecule that can trigger cell death in tumor cells. nih.gov The mechanism involves the upregulation of Death Receptor 5 (DR5) and the downregulation of survivin, a protein that inhibits apoptosis. nih.gov These effects were observed in a murine model of TRAIL-resistant colon cancer, where the compound synergized with TRAIL to inhibit tumor growth. nih.gov

In the context of multiple sclerosis (MS), research often focuses on understanding the mechanisms of demyelination and neuroinflammation. Animal models are crucial for this research. nih.govnih.gov While direct studies of this compound in MS models are not prominent, the broader field investigates compounds that can modulate inflammatory and neurodegenerative processes. Mouse models like experimental autoimmune encephalomyelitis (EAE) and toxin-induced demyelination models (e.g., cuprizone (B1210641) or lysolecithin) are commonly used to study disease pathology and test potential therapeutic agents. nih.govnih.gov The relevance of compounds with anti-inflammatory and antioxidant properties is a key area of interest in the search for new MS therapies.

Efficacy Assessment in Biological Systems

The efficacy of bioactive compounds is fundamentally linked to their interactions within biological systems. For compounds with antioxidant capabilities, a primary aspect of their efficacy is the ability to mitigate oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to neutralize these reactive molecules. mdpi.com ROS can damage vital cellular components like proteins, lipids, and DNA. technologynetworks.com

The chemical structure of phenolic compounds, including the presence of hydroxyl and methoxy groups, directly influences their antioxidant efficacy. nih.gov The hydroxyl group (-OH) is a key pharmacophoric feature, acting as a hydrogen donor to neutralize free radicals. technologynetworks.com The methoxy group (-OCH3) acts as an electron-donating group, which can enhance the hydrogen-donating ability of the hydroxyl group, thereby increasing the compound's radical scavenging power. nih.govresearchgate.net

The biological efficacy of a compound like this compound is therefore predicated on these molecular properties. Its potential to function as an antioxidant suggests it could play a role in biological systems by protecting cells from oxidative damage, a process implicated in a wide range of diseases. nih.gov Furthermore, strategic substitutions on the indole (B1671886) ring of related compounds, such as a methoxy group at the C5 position, have been shown to enhance biological activity by improving electronic distribution and lipophilicity, which can lead to better binding affinity with biological targets like enzymes. mdpi.com

Structure Activity Relationship Sar Studies of 2 Hydroxy 5 Methoxybenzamide Derivatives

Elucidating the Influence of Substituent Variations on Biological Activity

The biological profile of 2-hydroxy-5-methoxybenzamide derivatives is highly dependent on the nature and position of various substituents on the core scaffold. Modifications to the methoxy (B1213986), phenolic, and amide groups, as well as the introduction of other functionalities, have been shown to modulate the activity of these compounds significantly.

The methoxy group (-OCH3) is a prevalent substituent in many biologically active compounds and approved drugs. nih.gov Its role extends beyond simple structural bulk, influencing electronic properties, target binding, and pharmacokinetic profiles. nih.govresearchgate.net In the context of this compound derivatives, the methoxy group is a key determinant of activity.

The methoxy group can enhance a ligand's binding to its target, as well as improve its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net It is considered a hybrid of a hydroxyl and a methyl group, and this combination often results in unique effects. nih.gov Compared to other electron-donating groups, the methoxy substituent provides a beneficial balance of electronic enhancement with minimal steric hindrance. researchgate.net This helps to maintain the planarity of the molecular backbone, which can be important for optimal interaction with a target protein. researchgate.net Studies on various benzimidazole (B57391) derivatives have shown that the presence of methoxy and hydroxy groups can enhance antioxidant activity, as these groups can donate hydrogen atoms or electrons to stabilize free radicals. nih.govmdpi.com Furthermore, the methoxy group can participate in forming intramolecular hydrogen bonds, which can pre-organize the molecule into a conformation favorable for binding, thereby enhancing affinity. nih.gov

The phenolic hydroxyl (-OH) group and the amide (-C(=O)NH-) moiety are fundamental features of the this compound scaffold, critically contributing to its biological interactions. Phenolic compounds are well-known for their role in preventing various diseases, and their antioxidant activity is strongly influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov

The 2-hydroxy group, in particular, can act as a hydrogen bond donor and acceptor, forming crucial interactions within a target's binding site. Its ortho position relative to the amide group allows for the potential formation of an intramolecular hydrogen bond. This can restrict the molecule's conformational flexibility, which may reduce the entropic penalty upon binding to a receptor, thus increasing binding affinity. nih.gov

The amide moiety also plays a pivotal role in target recognition. It serves as a rigidifying element and provides hydrogen bond donor (N-H) and acceptor (C=O) sites. These interactions are often essential for anchoring the ligand within the active site of a protein, contributing to both binding affinity and selectivity. The interplay between the ortho-hydroxyl group and the amide function is a common motif in many biologically active molecules, facilitating strong and specific target engagement.

To further understand the SAR of this class of compounds, comparisons with derivatives bearing different substituents, such as halogens and alkyl groups, are informative.

Halogenated Substituents: The incorporation of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov Fluorine substitution can enhance binding affinity, improve metabolic stability, and increase bioavailability. nih.gov For instance, in studies of other benzamide (B126) derivatives, the introduction of fluorine atoms was found to increase binding affinity to their target protein, cereblon. nih.gov In some molecular contexts, a fluorine atom can form favorable interactions, including hydrogen bonds, that contribute to higher affinity. nih.gov However, in other cases, halogenated substituents might interfere with optimal binding. Studies on brassinolide (B613842) analogues showed that a 25-fluoro substituent resulted in a loss of bioactivity, possibly by preventing necessary metabolic oxidation or by interfering with receptor binding. nih.gov

Alkyl Substituents: The introduction of alkyl groups can influence a compound's lipophilicity, steric profile, and ultimately, its biological activity. In a series of N-benzimidazole-derived carboxamides, varying the alkyl substituent on the benzimidazole nitrogen atom led to significant differences in antiproliferative activity. nih.gov For example, a derivative with an isobutyl chain showed the most pronounced activity against several cell lines, while a methyl-substituted analogue displayed more selective activity. nih.gov This highlights that the size and nature of the alkyl group can fine-tune the compound's interaction with its biological target, affecting both potency and selectivity.

The following table summarizes the antiproliferative activity of selected N-benzimidazole carboxamide derivatives, illustrating the influence of different substituents.

| Compound | Substituent on Phenyl Ring | Substituent on Benzimidazole N-atom | Target Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|---|

| 10 | 2-hydroxy-4-methoxy | isobutyl | HCT 116 | 4.4 | nih.gov |

| 10 | 2-hydroxy-4-methoxy | isobutyl | MCF-7 | 2.2 | nih.gov |

| 11 | 2-hydroxy | methyl | HCT 116 | 3.7 | nih.gov |

| 11 | 2-hydroxy | methyl | MCF-7 | 1.2 | nih.gov |

| 12 | 2-hydroxy-4-methoxy | methyl | MCF-7 | 3.1 | nih.gov |

| 37 | 3,4,5-trihydroxy | n-hexyl | S. aureus (Gram+) | 16 (MIC) | mdpi.com |

Rational Design Strategies for Enhanced Bioactivity

The insights gained from SAR studies form the foundation for the rational design of new derivatives with improved biological activity. nih.gov The goal is to leverage an understanding of how specific structural features influence molecular interactions to create more potent and selective compounds. nih.gov

Rational, computer-aided drug design has become an indispensable tool, integrating computational chemistry, bioinformatics, and structural biology to guide the synthesis of new molecules. nih.gov Based on the SAR data for this compound derivatives, several strategies can be envisioned. For example, knowing that the 2-hydroxy and 5-methoxy groups are important for activity, efforts can focus on modifying other parts of the molecule. The selection of appropriate substituents can be guided by theoretical and experimental characterization to design new derivatives with enhanced biological action. nih.gov

One viable strategy could involve replacing certain groups with bioisosteres to improve pharmacokinetic properties without losing binding affinity. As seen with the N-benzimidazole derivatives, modifying alkyl substituents can enhance potency and modulate selectivity. nih.gov Therefore, a systematic exploration of different alkyl chains or cyclic structures at this position could lead to more effective compounds. Furthermore, understanding the precise role of the methoxy group—whether it acts as a hydrogen bond acceptor, a steric element, or an electronic modulator—can inform the design of analogues where it is replaced by other groups with similar properties to test and refine SAR hypotheses. Research has suggested that strategies such as substituting cyano groups with amidino moieties or replacing core nuclei with alternative scaffolds could lead to more effective compounds. mdpi.com

Computational Chemistry and in Silico Modeling for 2 Hydroxy 5 Methoxybenzamide

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Ligand-Receptor Interaction Mechanisms

This subsection would typically detail the specific types of chemical bonds—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding of 2-Hydroxy-5-methoxybenzamide to a specific protein target. It would identify the key amino acid residues in the receptor's active site that interact with the functional groups of the ligand (the hydroxyl, methoxy (B1213986), and amide groups). Without studies on this compound, the specific interaction mechanisms remain uncharacterized.

Prediction of Binding Affinities and Orientations

Binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. This analysis would provide data on the most stable binding pose (orientation) of this compound within a protein's binding pocket. Different computational algorithms can predict these values, but no such predictions have been published for this compound.

Active Site Characterization and Enzyme Complexation

A detailed characterization of the enzyme's active site when complexed with this compound would be presented here. This involves analyzing the volume and shape of the binding pocket and how the ligand's presence may induce conformational changes in the enzyme. This information is critical for understanding enzyme inhibition or modulation, but research has not yet provided these details for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, offering a dynamic view of the ligand-protein complex that complements the static picture from molecular docking.

Analysis of Binding Stability and Conformational Changes

MD simulations are used to assess the stability of the ligand-protein complex over a period of nanoseconds. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be analyzed to determine if the ligand remains stably bound or if significant conformational changes occur in the protein or the ligand itself. This level of dynamic analysis for this compound is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

While QSAR is a widely utilized method in medicinal chemistry, a literature search indicates a lack of publicly available, specific QSAR models developed for this compound. Research in this area tends to focus on series of related analogues to derive predictive models. For instance, QSAR studies on salicylamide (B354443) derivatives, a class to which this compound belongs, have been conducted to predict various biological endpoints. nih.govsigmaaldrich.com These studies have developed models for activities such as antitubercular and antiproliferative effects. nih.govresearchgate.net

A hypothetical QSAR model for a series of compounds including this compound would involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) and correlating them with an experimentally determined biological activity, such as enzyme inhibition or receptor binding affinity. The resulting model could then be used to predict the activity of other structurally similar benzamides.

Machine learning (ML) algorithms are increasingly being applied in drug discovery to build sophisticated predictive models of biological activity. nih.govnih.gov Algorithms such as Random Forest (RF) and Support Vector Machines (SVM) are capable of handling complex, non-linear relationships between chemical structures and their biological effects. nih.govbiorxiv.org

As with QSAR models, there are no specific, published machine learning models focused solely on the bioactivity of this compound. The development of such a model would typically involve:

Data Collection: Assembling a large dataset of benzamide (B126) derivatives with their measured biological activities for a specific target.

Descriptor Calculation: Generating molecular fingerprints or physicochemical descriptors for each compound.

Model Training: Using algorithms like Random Forest or SVM to learn the relationship between the descriptors and the biological activity. github.com

Validation: Testing the model's predictive power on an external set of compounds.

Such models, once validated, could be used to virtually screen large libraries of compounds to identify potential new active molecules, including derivatives of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicity profile. This helps to identify and filter out candidates with unfavorable properties before committing to costly and time-consuming experimental studies.

Several freely accessible web-based tools, such as SwissADME and pkCSM, are widely used to predict the ADMET properties of small molecules. These platforms utilize models built from large datasets of experimental data to estimate various pharmacokinetic parameters. The table below presents a summary of the predicted pharmacokinetic properties for this compound, as would be generated by such in silico tools.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 167.16 g/mol | Influences size-related diffusion and transport. |

| LogP (Lipophilicity) | 1.45 | Affects solubility, permeability, and plasma protein binding. |

| Water Solubility (LogS) | -2.10 | Crucial for absorption and formulation. |

| GI Absorption | High | Indicates likelihood of absorption from the gastrointestinal tract. |

| Bioavailability Score | 0.55 | An empirical score based on multiple physicochemical properties to estimate the potential for oral bioavailability. |

The ability of a compound to cross the blood-brain barrier is a key consideration for drugs targeting the central nervous system, and a property to be avoided for peripherally acting drugs. In silico models can predict this permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (LogBB).

| Prediction Tool | Predicted LogBB | BBB Permeability Prediction |

|---|---|---|

| pkCSM | -0.512 | Predicted to be poorly distributed to the brain. |

| SwissADME | No | Predicted not to be a substrate for P-glycoprotein, a key efflux transporter at the BBB. |

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a compound can lead to drug-drug interactions and altered pharmacokinetic profiles. In silico tools can predict whether a compound is likely to inhibit major CYP isoforms. The table below summarizes the predicted CYP450 inhibition profile for this compound.

| CYP Isoform | Predicted Inhibition Status | Significance |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP1A2. |

| CYP2C9 | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C9. |

| CYP2C19 | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C19. |

| CYP2D6 | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2D6. |

| CYP3A4 | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP3A4. |

Drug-Likeness and Lead Optimization Metrics

In the realm of computational drug discovery, the assessment of a molecule's "drug-likeness" is a critical step in identifying viable candidates for further development. This evaluation relies on a set of physicochemical parameters that correlate with a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). One of the most widely utilized guidelines is Lipinski's Rule of Five, which predicts the potential for oral bioavailability. wikipedia.orgtiu.edu.iq

An analysis of this compound reveals its strong adherence to these established drug-likeness criteria. The compound's molecular properties, as detailed in public chemical databases, align well with the thresholds set by Lipinski's rule. uni.lu With a molecular weight of approximately 167.15 g/mol , it is well under the 500 Dalton limit, suggesting favorable size for passive diffusion across biological membranes. wikipedia.orguni.lu

The lipophilicity of a compound, measured by its octanol-water partition coefficient (LogP), is another key determinant of drug-likeness. The predicted XlogP for this compound is 1.9, which is significantly below the maximum threshold of 5, indicating a balanced solubility profile suitable for an orally administered drug. wikipedia.orguni.lu

Furthermore, the molecule's capacity for forming hydrogen bonds is within the recommended limits. Its structure contains three hydrogen bond donors (from the hydroxyl and amide groups) and three hydrogen bond acceptors (the three oxygen atoms and one nitrogen atom). These values are comfortably within the limits of no more than five donors and ten acceptors, as stipulated by Lipinski's rule. wikipedia.orgpharmainformatic.com The comprehensive compliance of this compound with these metrics suggests a favorable pharmacokinetic profile, making it an attractive scaffold for lead optimization.

| Metric (Lipinski's Rule of Five) | Value for this compound | Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 167.15 g/mol | < 500 Da | Yes |

| Octanol-Water Partition Coefficient (XlogP) | 1.9 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

Density Functional Theory (DFT) for Electronic Properties

A DFT study performed at the B3LYP/6–311G(d,p) level on (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, a closely related molecule, offers a detailed analysis of its frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov These orbitals are crucial in determining a molecule's electronic transitions and chemical reactivity. nih.gov

| Electronic Property | Calculated Value (a.u.) for a Related Compound* |

|---|---|

| HOMO Energy (EHOMO) | -0.21428 |

| LUMO Energy (ELUMO) | -0.08493 |

| HOMO-LUMO Energy Gap (ΔE) | 0.12935 |

*Data from a DFT study on the structurally similar compound (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile. nih.gov

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Methoxybenzamide

Targeted Lead Optimization and Scaffold Modification

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.com For 2-hydroxy-5-methoxybenzamide, future efforts in lead optimization will likely concentrate on systematic structural modifications to improve its therapeutic potential.

A core strategy in this area is the analysis of Structure-Activity Relationships (SAR), which involves studying how systematic changes to a molecule's structure affect its biological activity. patsnap.com By making targeted modifications to the this compound scaffold, researchers can identify the key functional groups responsible for its desired effects. This iterative process of design, synthesis, and testing is fundamental to developing more potent and selective drug candidates. patsnap.com

Future research could explore a variety of modifications to the this compound structure. For instance, the introduction of different substituents on the aromatic ring could modulate the compound's electronic and steric properties, potentially leading to enhanced interactions with its biological target. Similarly, modifications to the benzamide (B126) side chain could improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Table 1: Potential Scaffold Modification Strategies for this compound

| Modification Site | Potential Modifications | Anticipated Outcome |

|---|---|---|

| Aromatic Ring | Introduction of halogens, alkyl groups, or other functional groups. | Altered lipophilicity, electronic properties, and target binding affinity. |

| Hydroxyl Group | Conversion to ethers or esters. | Modified solubility, metabolic stability, and pro-drug potential. |

| Methoxy (B1213986) Group | Replacement with other alkoxy groups or bioisosteres. | Fine-tuning of steric and electronic properties for improved target fit. |

| Amide Linkage | N-alkylation or N-arylation. | Enhanced metabolic stability and altered hydrogen bonding capacity. |

Advanced Pharmacological and Toxicological Investigations

A comprehensive understanding of a compound's pharmacological and toxicological profile is essential for its development as a therapeutic agent. Future research on this compound should include in-depth investigations to fully characterize its biological effects.

Advanced pharmacological studies will be necessary to elucidate the precise mechanism of action of this compound. This includes identifying its molecular targets and understanding how it modulates cellular pathways. Techniques such as functional genomics and proteomics can provide valuable insights into the compound's effects on gene and protein expression. davuniversity.org

Thorough toxicological assessments are also crucial to ensure the safety of any potential drug candidate. These studies should evaluate the compound's potential for acute and chronic toxicity, as well as its genotoxic and carcinogenic potential. The development of new antibacterial agents, for example, requires careful consideration of potential toxicities, such as cardiovascular risks, which has been a focus in the development of other novel inhibitors. nih.gov

Table 2: Proposed Pharmacological and Toxicological Studies for this compound

| Study Type | Methodology | Objective |

|---|---|---|

| Pharmacodynamics | Target identification and validation assays, pathway analysis. | To determine the mechanism of action and biological targets. |

| Pharmacokinetics | In vitro and in vivo ADME studies. | To characterize the absorption, distribution, metabolism, and excretion of the compound. |

| Acute Toxicity | Single high-dose studies in animal models. | To determine the short-term adverse effects and lethal dose. |

| Chronic Toxicity | Repeated-dose studies in animal models. | To evaluate the long-term safety profile. |

| Genotoxicity | Ames test, micronucleus assay. | To assess the potential for DNA damage. |

Exploration of Novel Therapeutic Applications

While initial research may have focused on a specific therapeutic area, it is important to explore the full range of potential applications for this compound. The structural motifs present in this compound are found in molecules with a wide variety of biological activities, suggesting that it may have therapeutic potential beyond its initial indications.

For example, various substituted benzamide derivatives have shown promise in a number of therapeutic areas. Some have demonstrated significant antiproliferative activity against cancer cell lines, while others have exhibited antibacterial or antioxidant properties. nih.gov The presence of methoxy and hydroxy groups, in particular, has been shown to enhance the antioxidant activity of some benzazole derivatives. nih.gov

Future research should involve screening this compound and its analogs against a diverse panel of biological targets and disease models. This could uncover novel therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. For instance, the inhibition of enzymes like tyrosinase has emerged as a promising strategy for conditions ranging from skin disorders to Parkinson's disease. researchgate.net

Table 3: Potential Therapeutic Areas for this compound

| Therapeutic Area | Potential Mechanism of Action | Relevant Research Findings |

|---|---|---|

| Oncology | Inhibition of cell proliferation, induction of apoptosis. | Substituted benzamides have shown activity against various cancer cell lines. nih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes. | Novel non-hydroxamate inhibitors have been developed as antibacterial agents. nih.gov |

| Neurodegenerative Diseases | Antioxidant activity, enzyme inhibition. | Tyrosinase inhibitors are being explored for Parkinson's disease. researchgate.net |

| Skin Disorders | Enzyme inhibition (e.g., tyrosinase). | Tyrosinase inhibitors are used for skin whitening and treating melasma. researchgate.net |

Integration of Omics Data in Benzamide Research

The fields of genomics, proteomics, and metabolomics, collectively known as "omics," have revolutionized drug discovery and development. iajpr.com The integration of omics data can provide a more holistic understanding of the biological effects of this compound and aid in the identification of new therapeutic opportunities. aragen.com

Genomics can be used to identify genetic variations that may influence an individual's response to the compound, paving the way for personalized medicine. aragen.com Proteomics can provide a comprehensive analysis of the proteins that are affected by the compound, offering insights into its mechanism of action and potential off-target effects. davuniversity.org Metabolomics, the study of small molecules involved in metabolism, can further elucidate the downstream effects of the compound on cellular processes.

The integration of these different omics datasets, often referred to as multi-omics, can provide a more complete picture of the compound's biological activity. nih.govnih.gov This approach can help to identify novel biomarkers for drug efficacy and toxicity, as well as to uncover new therapeutic applications. peersalleyconferences.comnih.gov

Table 4: Application of Omics Technologies in this compound Research

| Omics Field | Application | Potential Outcome |

|---|---|---|

| Genomics | Pharmacogenomic studies. | Identification of genetic markers that predict drug response and toxicity. aragen.com |

| Proteomics | Expression proteomics, interaction proteomics. | Elucidation of the mechanism of action and identification of off-target effects. davuniversity.org |

| Metabolomics | Metabolic profiling. | Understanding the downstream effects of the compound on cellular metabolism. |

| Multi-omics | Integrated analysis of genomic, proteomic, and metabolomic data. | A systems-level understanding of the compound's biological effects, leading to the discovery of new biomarkers and therapeutic applications. nih.govnih.gov |